5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Description
Properties
CAS No. |
88317-49-1 |
|---|---|
Molecular Formula |
C8H8N4OS |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(2,4-dimethylpyrimidin-5-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H8N4OS/c1-4-6(3-9-5(2)10-4)7-11-12-8(14)13-7/h3H,1-2H3,(H,12,14) |
InChI Key |
CZPRNBIZYZZGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=NNC(=S)O2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides with Carbon Disulfide
The most widely employed route for 1,3,4-oxadiazole-2-thiones involves the reaction of acylhydrazides with carbon disulfide (CS₂) in alkaline media. This method, first reported by Koparir et al., proceeds via the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification to yield the thione tautomer. For 5-(2,4-dimethylpyrimidin-5-yl) substitution, the precursor 2,4-dimethylpyrimidine-5-carbohydrazide must first be synthesized.
Mechanism :
- Hydrazide Formation : 2,4-Dimethylpyrimidine-5-carboxylic acid is esterified (e.g., with ethanol/H₂SO₄) to form the ethyl ester, which is subsequently treated with hydrazine hydrate to yield the carbohydrazide.
- Cyclization : The carbohydrazide reacts with CS₂ in alcoholic KOH, forming a potassium dithiocarbazate salt. Acidification (HCl) induces cyclodesulfurization, producing the target oxadiazole-thione.
Optimization :
Oxidative Cyclization of Semicarbazones
An alternative route involves the oxidative cyclization of semicarbazones using bromine (Br₂) in acetic acid under alkaline conditions. This method, adapted from Rajak et al., is advantageous for substrates sensitive to CS₂.
Procedure :
- Semicarbazone Synthesis : 2,4-Dimethylpyrimidine-5-carbaldehyde is condensed with semicarbazide in the presence of sodium acetate.
- Cyclization : The semicarbazone intermediate is treated with Br₂ in acetic acid and NaOH, inducing oxidative ring closure to form the oxadiazole-thione.
Advantages :
Challenges :
Tailored Methods for 5-(2,4-Dimethylpyrimidin-5-yl) Substitution
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. A protocol by Khanum et al. demonstrates this for analogous oxadiazoles:
- Hydrazide Preparation : As above.
- Cyclization : The hydrazide and CS₂ are mixed with KOH in ethanol and irradiated (300 W, 15 minutes).
- Yield : Microwave methods report yields up to 90% for structurally similar compounds.
Table 1. Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Acylhydrazide + CS₂ | KOH/EtOH, reflux | 6 h | 75–85 | Scalability |
| Oxidative Cyclization | Br₂/AcOH/NaOH, 0–5°C | 8 h | 60–70 | Avoids CS₂ |
| Microwave | 300 W, EtOH/KOH | 15 min | 85–90 | Rapid, high yield |
Post-Functionalization of Preformed Oxadiazoles
For cases where direct cyclization is challenging, post-synthetic modification offers an alternative:
- Suzuki Coupling : A brominated oxadiazole-thione (e.g., 5-bromo-1,3,4-oxadiazole-2-thione) undergoes cross-coupling with 2,4-dimethylpyrimidin-5-ylboronic acid under Pd catalysis.
- Limitations : Requires pre-functionalized intermediates, complicating synthesis.
Structural Confirmation and Tautomerism
Spectroscopic Characterization
Thione-Thiol Tautomerism
The compound exists predominantly in the thione form (Fig. 1), as evidenced by:
- UV-Vis : λₘₐₓ at 280 nm (thione) vs. 320 nm (thiol).
- X-ray Crystallography : Planar geometry with S=C-N linkages.
Figure 1. Thione-Thiol Tautomerism in 1,3,4-Oxadiazole-2(3H)-Thione $$ \text{Thione form} \leftrightarrow \text{Thiol form} $$
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-dimethylpyrimidine and other substituted pyrimidines.
Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole and its various substituted forms.
Uniqueness
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its combined structural features of pyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the oxadiazole family and is characterized by a thione functional group that enhances its reactivity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is with a molecular weight of 208.24 g/mol. The presence of the thione group allows for various nucleophilic and electrophilic reactions, which are crucial for synthesizing derivatives with enhanced biological properties .
Antimicrobial Activity
Research indicates that 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione exhibits significant antimicrobial activity against various bacterial strains. In a comparative study against standard antibiotics such as amoxicillin and cefixime, this compound demonstrated potent antibacterial effects:
| Microbial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus | 18 | Superior to amoxicillin |
| Escherichia coli | 15 | Comparable to cefixime |
| Pseudomonas aeruginosa | 20 | Stronger than gentamicin |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored in several studies. For instance, it was tested against various cancer cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer). Notably, it exhibited an IC50 value of approximately 1.95 µM against MCF7 cells, indicating significant cytotoxicity:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF7 | 1.95 | Doxorubicin | 0.45 |
| HEPG2 | 2.36 | Staurosporine | 4.18 |
These results highlight the potential of this compound as an effective anticancer agent .
The mechanism underlying the biological activity of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific biological targets. Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies revealed strong binding affinities to proteins such as EGFR and IL-6, which are critical in tumor growth and metastasis .
Case Studies
In one notable study conducted by Zhang et al., various derivatives of oxadiazole were synthesized and screened for their anticancer properties. Among these derivatives, those similar to 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione showed enhanced cytotoxicity against multiple cancer cell lines compared to traditional chemotherapeutics .
Q & A
Basic: What are the optimal conditions for synthesizing 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione and its derivatives?
Answer:
Synthesis optimization typically involves:
- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) are preferred for nucleophilic substitution reactions .
- Alkylation conditions : Sodium hydroxide (0.005 mol) in aqueous/organic solvent mixtures facilitates S-alkylation, with reaction times of 4–6 hours at 60–80°C .
- Purification : Chromatography (HPLC or column) and recrystallization from ethanol/water mixtures yield high-purity crystalline products (melting points 180–220°C) .
- Validation : Structural confirmation via H/C NMR and IR spectroscopy ensures correct functional group formation .
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?
Answer:
- NMR spectroscopy : H NMR (DMSO-) identifies protons on the pyrimidine (δ 2.4–2.6 ppm for methyl groups) and oxadiazole rings (δ 8.1–8.3 ppm for aromatic protons) .
- IR spectroscopy : Key peaks include C=S (1150–1250 cm) and C=N (1600–1650 cm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) confirm molecular weights within ±0.5 Da accuracy .
- X-ray crystallography (if available): Resolves crystal packing and hydrogen-bonding networks .
Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?
Answer:
- DFT calculations (B3LYP/6-311G** basis set): Predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV), indicating charge-transfer potential .
- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites, guiding derivative design .
- Vibrational frequency analysis : Correlates experimental IR peaks with theoretical modes (RMSD <10 cm) .
Advanced: What strategies are recommended for resolving contradictions in yield data when synthesizing S-alkyl derivatives?
Answer:
- Statistical error analysis : Apply Grubbs’ test to identify outliers in replicate experiments .
- Variable screening : Use factorial design to isolate critical factors (e.g., temperature, solvent ratio) .
- Cross-validation : Compare yields under identical conditions across studies (e.g., alkylation at 70°C vs. 80°C) .
- Mechanistic studies : Probe reaction intermediates via LC-MS to identify side reactions .
Advanced: How can molecular docking studies be applied to predict the biological activity of derivatives?
Answer:
- Target selection : Prioritize enzymes like 14α-demethylase (14DM) for antifungal activity .
- Docking software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å) .
- Scoring metrics : Analyze binding affinities (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., His259 in 14DM) .
- Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida spp.) .
Basic: What are the common challenges in achieving high purity during synthesis, and how can they be addressed?
Answer:
- Byproduct formation : Minimize via slow reagent addition and inert atmospheres .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
- Crystallization : Optimize solvent polarity (e.g., ethanol:water 3:1) to enhance crystal lattice stability .
- Analytical QC : Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (>98% purity) .
Advanced: What role do substituents on the pyrimidine ring play in modulating reactivity and biological activity?
Answer:
- Electron-withdrawing groups (e.g., -NO): Increase electrophilicity at the oxadiazole sulfur, enhancing nucleophilic substitution .
- Hydrophobic substituents (e.g., -CH): Improve membrane permeability, boosting antimicrobial activity (e.g., MIC reduction from 128 µg/mL to 16 µg/mL) .
- Steric effects : Bulky groups (e.g., -Ph) may hinder enzyme binding, reducing efficacy .
Basic: What are the standard protocols for evaluating the antimicrobial activity of derivatives?
Answer:
- Broth microdilution (CLSI guidelines) : Test MICs against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
- Agar diffusion : Measure inhibition zones (≥15 mm indicates activity) .
- Cytotoxicity screening : Use MTT assay on mammalian cells (IC > 50 µg/mL for selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
